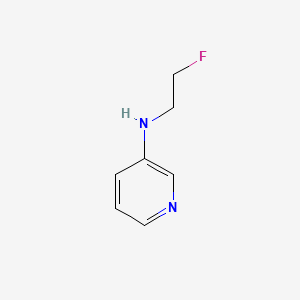

N-(2-Fluoroethyl)pyridin-3-amine

Description

Propriétés

Numéro CAS |

122973-61-9 |

|---|---|

Formule moléculaire |

C7H9FN2 |

Poids moléculaire |

140.161 |

Nom IUPAC |

N-(2-fluoroethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H9FN2/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5H2 |

Clé InChI |

NOWHKHUYFNPHOW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NCCF |

Synonymes |

3-Pyridinamine,N-(2-fluoroethyl)-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues with Fluorinated Substituents

N-(2-[18F]Fluoroethyl)-BIP Derivatives

- Structure : These include derivatives like [18F]IBIPF1 (N-(2-[18F]fluoroethyl)-7-iodo-N-methylbenzo[4,5]imidazo[1,2-a]pyridin-3-amine) and [18F]Br-BIPF (7-bromo analog). These compounds incorporate a benzoimidazopyridine core instead of a simple pyridine, with a fluoroethyl group at the 3-position .

- Application: Used as tau protein tracers in positron emission tomography (PET) imaging for Alzheimer’s disease. The fluoroethyl group improves blood-brain barrier penetration and binding affinity compared to non-fluorinated analogs .

- Key Difference : The expanded tricyclic scaffold in BIP derivatives enhances target selectivity but reduces synthetic accessibility compared to N-(2-fluoroethyl)pyridin-3-amine .

N-(2-Fluorobenzyl)pyridin-3-amine Derivatives

- Structure : Examples include (2-fluorophenyl)methylamine, where the fluoroethyl group is replaced by a fluorobenzyl moiety .

- Application: Explored as intermediates in kinase inhibitors or antimicrobial agents.

- Key Difference : The benzyl group introduces steric bulk, which may hinder binding to flat enzymatic active sites compared to the linear fluoroethyl chain in N-(2-fluoroethyl)pyridin-3-amine .

Non-Fluorinated Pyridin-3-amine Derivatives

N-(2-Methoxyphenyl)pyridin-3-amine

- Structure : Features a methoxy-substituted phenyl group instead of fluoroethyl .

- Application : Used in synthesizing heterocyclic ligands for catalysis or as building blocks for anticancer agents. The methoxy group provides electron-donating effects, altering electronic properties compared to the electron-withdrawing fluorine in N-(2-fluoroethyl)pyridin-3-amine .

- Key Difference : Lower metabolic stability due to the absence of fluorine, which typically resists oxidative degradation .

N-(Pyridin-2-yl)pyridin-3-amine

- Structure : A bipyridine derivative with a pyridin-2-yl substituent .

- Application : Acts as a chelating ligand in coordination chemistry or as a precursor for metal-organic frameworks.

- Key Difference : The lack of a fluorine atom reduces polarity, making it less suitable for targeting polar biological targets compared to N-(2-fluoroethyl)pyridin-3-amine .

Functionalized Ethylamine Derivatives

6-Amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide

- Structure : A sulfonamide derivative with a fluoroethyl group, part of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors .

- Application : Designed to inhibit NAMPT, a key enzyme in NAD+ biosynthesis. The fluoroethyl group enhances binding to the enzyme’s hydrophobic pocket.

- Key Difference : The sulfonamide and hexane chain increase molecular weight and complexity, limiting bioavailability compared to simpler N-(2-fluoroethyl)pyridin-3-amine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Fluoroethyl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between fluorinated ethylamines and pyridine derivatives. For example, fluorinated intermediates can be prepared via reactions with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification often requires column chromatography or recrystallization to isolate high-purity products. Optimizing yields involves adjusting stoichiometry, temperature, and solvent polarity. Microwave-assisted synthesis (e.g., 150°C, 30 min) can accelerate reaction kinetics and improve efficiency .

Q. How can N-(2-Fluoroethyl)pyridin-3-amine be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. The fluorine substituent induces distinct splitting patterns (e.g., NMR: δ 4.5–5.0 ppm for -CH₂F) . IR spectroscopy identifies N-H stretches (~3300 cm) and C-F vibrations (~1100 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software resolves bond lengths (e.g., C-F ≈ 1.39 Å) and dihedral angles between pyridine and fluoroethyl groups. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of N-(2-Fluoroethyl)pyridin-3-amine?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange from Hartree-Fock) improve accuracy for fluorinated systems . Basis sets (e.g., 6-311++G(d,p)) account for polarization and diffuse effects.

- Properties Calculated :

- HOMO-LUMO gaps to estimate kinetic stability.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., pyridine N vs. fluoroethyl F).

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugation (e.g., C-F σ* interactions) .

- Validation : Compare computed vibrational spectra with experimental IR/Raman data to refine force fields .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- Benchmarking : Test multiple DFT functionals (e.g., B3LYP, M06-2X) against experimental thermochemical data (e.g., enthalpy of formation). Becke’s 1993 study highlights the necessity of exact-exchange terms for fluorinated systems .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to reconcile gas-phase calculations with solution-phase reactivity .

- Dynamic Corrections : Apply Grimme’s D3 dispersion corrections to improve van der Waals interactions in crystal packing .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of N-(2-Fluoroethyl)pyridin-3-amine?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified fluorinated chains (e.g., -CH₂CF₃) or pyridine substituents (e.g., -CN, -OCH₃) to assess bioactivity trends .

- Target Profiling : Use radioligand binding assays or surface plasmon resonance (SPR) to test affinity for receptors (e.g., mGlu4, as seen in related pyrazolo-pyridines) .

- Mechanistic Probes : Employ isotopic labeling (e.g., -NMR) to track metabolic stability or hydrogen-bonding interactions in enzyme active sites .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.